REACTION_SMILES
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[CH2:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[Mg+:20].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[Cl-:12].[F:1][c:2]1[c:3]([O:10][CH3:11])[cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1>>[F:1][c:2]1[c:3]([O:10][CH3:11])[cH:4][c:5]([CH:6]([OH:7])[CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)ccc1F
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Name
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Type
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product
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Smiles
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COc1cc(C(O)Cc2ccccc2)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |